1-Ethylcyclopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylcyclopropane-1-sulfonyl fluoride is a compound belonging to the class of sulfonyl fluorides, which are known for their unique stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry, due to their ability to form stable covalent bonds with nucleophilic residues in proteins .
Preparation Methods
The synthesis of 1-ethylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This method is advantageous due to its simplicity and the availability of reagents . Another method involves the use of sulfuryl fluoride in a one-pot fluorosulfurylation reaction with Grignard reagents, which provides good yields and can be applied to various substrates .
Chemical Reactions Analysis
1-Ethylcyclopropane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: While sulfonyl fluorides are generally resistant to oxidation and reduction, specific conditions can lead to the formation of sulfonic acids or sulfonyl chlorides.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of more complex sulfonyl derivatives.
Scientific Research Applications
1-Ethylcyclopropane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: It is used as a covalent probe to study protein-ligand interactions and to map reactive amino acid residues in proteins.
Medicinal Chemistry: The compound is employed in the design of irreversible enzyme inhibitors, particularly targeting serine proteases.
Organic Synthesis: It serves as a versatile building block for the synthesis of various sulfonyl-containing compounds, which are valuable intermediates in drug discovery and development.
Materials Science: The compound is utilized in the synthesis of functionalized polymers and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ethylcyclopropane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation . The compound primarily targets serine, threonine, lysine, tyrosine, cysteine, and histidine residues, making it a valuable tool for studying protein function and interactions .
Comparison with Similar Compounds
1-Ethylcyclopropane-1-sulfonyl fluoride is unique among sulfonyl fluorides due to its specific structural features and reactivity. Similar compounds include:
Ethenesulfonyl Fluoride: Known for its use in click chemistry and bioconjugation.
1-Bromoethene-1-sulfonyl Fluoride: Utilized in regioselective synthesis and as a versatile reagent in SuFEx chemistry.
Sulfuryl Fluoride: Employed in various fluorosulfurylation reactions and as a precursor for other sulfonyl fluorides.
These compounds share similar reactivity profiles but differ in their specific applications and structural characteristics, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C5H9FO2S |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-ethylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3 |
InChI Key |
YCZVOMVAXVFMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.